molecular formula C27H21ClN6OS B2564421 1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one CAS No. 866864-83-7

1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one

Cat. No.: B2564421
CAS No.: 866864-83-7
M. Wt: 513.02
InChI Key: AQBAWQFIFSYCGH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C27H21ClN6OS and its molecular weight is 513.02. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN6OS/c1-17-29-22-8-4-5-9-23(22)33(17)15-14-25-31-26-20-6-2-3-7-21(20)30-27(34(26)32-25)36-16-24(35)18-10-12-19(28)13-11-18/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBAWQFIFSYCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a 4-chlorophenyl moiety linked to a sulfanyl group and a triazoloquinazoline structure. The presence of these functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The benzodiazole component is known for its ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.
  • Interference with Cellular Signaling Pathways : It could modulate key signaling pathways such as the MAPK or PI3K/Akt pathways, which are crucial in cell survival and proliferation.
  • DNA Interaction : The heterocyclic structures may interact with DNA, leading to apoptosis in cancer cells.

Anticancer Activity

A study conducted on various derivatives of triazoloquinazolines showed that compounds featuring the triazole ring exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism was primarily through apoptosis induction via caspase activation.

CompoundCell LineIC50 (µM)Mechanism
Triazoloquinazoline DerivativeMCF-75.6Apoptosis
Triazoloquinazoline DerivativeHCT1164.9Apoptosis

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Benzodiazole DerivativeStaphylococcus aureus25
Benzodiazole DerivativeEscherichia coli30

Anti-inflammatory Effects

Research has indicated that compounds containing the benzodiazole moiety can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

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